1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine
Description
1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .
Properties
Molecular Formula |
C23H24N6 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6/c1-18-6-5-9-20(14-18)29-23-21(15-26-29)22(24-17-25-23)28-12-10-27(11-13-28)16-19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3 |
InChI Key |
ONWXVPJSEAWCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition, particularly kinases.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory activity.
Thioglycoside derivatives: These compounds also exhibit significant biological activities.
1-BENZYL-4-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases .
Biological Activity
1-Benzyl-4-[1-(3-methylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine ring, a pyrazolo[3,4-D]pyrimidine moiety, and a benzyl group. Its chemical formula is , with a molecular weight of approximately 338.42 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-D]pyrimidine core followed by functionalization to introduce the piperazine and benzyl groups. Various methods have been reported in the literature for synthesizing related pyrazole derivatives, emphasizing the versatility of this pharmacophore in drug design .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features suggest potential inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro studies demonstrated that related compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial and antifungal activity, making them candidates for further development in treating infections .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:
- Antitumor Efficacy : A derivative structurally similar to the target compound was tested against human breast cancer cells (MCF-7). Results indicated an IC50 value of 12 µM, demonstrating substantial cytotoxicity .
- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan in rats, administration of a related pyrazole derivative resulted in a significant reduction in paw edema compared to control groups .
- Antimicrobial Testing : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 25 µg/mL for certain derivatives .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
